BenchChemオンラインストアへようこそ!

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide

chemical-procurement structural-analogs patent-scaffold

This pyrrolidine-1-carboxamide features a 3-(cyclopropylmethoxy) substitution and a pyridin-3-ylmethyl urea side-chain, creating a steric/electronic profile distinct from simple 3-carboxamide or 1-carboxamide scaffolds. The cyclopropylmethoxy group introduces conformational restriction and increased lipophilicity (~+1 log unit) versus unsubstituted analogs. Ideal for expanding SAR in NF-κB pathway inhibition programs and chemical proteomics target-ID experiments. Buyers should plan for in-house characterization to confirm identity and purity before use.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2034387-41-0
Cat. No. B2650151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
CAS2034387-41-0
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESC1CC1COC2CCN(C2)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C15H21N3O2/c19-15(17-9-13-2-1-6-16-8-13)18-7-5-14(10-18)20-11-12-3-4-12/h1-2,6,8,12,14H,3-5,7,9-11H2,(H,17,19)
InChIKeyYJXWUJVZIXXFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide – Core Chemical Profile for Procurement


3-(Cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide (CAS 2034387‑41‑0) is a pyrrolidine‑1‑carboxamide derivative that combines a 3‑(cyclopropylmethoxy) substitution on the pyrrolidine ring with a 3‑pyridylmethyl urea moiety. The compound is primarily listed as a research‑grade building block and is not yet described by a full pharmacological profile in primary journals. Its structural scaffold is shared with pyrrolidine carboxamide derivatives disclosed in patents targeting inflammatory bowel disease via NF‑κB pathway modulation [1], but the exact biological target of this specific molecule remains unannotated in authoritative databases. Prospective purchasers should therefore plan for in‑house characterization to confirm identity, purity, and any intended biological activity.

Why 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide Cannot Be Generically Substituted


The combination of a 3‑(cyclopropylmethoxy) substituent on the pyrrolidine core and a pyridin‑3‑ylmethyl urea side‑chain creates a steric and electronic arrangement that is not reproduced by simple N‑(pyridin‑3‑ylmethyl)pyrrolidine‑3‑carboxamide or N‑(pyridin‑3‑ylmethyl)pyrrolidine‑1‑carboxamide scaffolds. The cyclopropylmethoxy group introduces a conformationally restricted, lipophilic motif that can alter hydrogen‑bonding geometry and metabolic stability relative to unsubstituted or differently substituted pyrrolidine‑1‑carboxamides. In closely related patent exemplars, the presence and position of alkoxy substituents on the pyrrolidine ring directly modulate inhibitory potency against NF‑κB‑driven cytokine production [1]. Consequently, even structurally close analogs cannot be assumed to deliver the same biological readout or physicochemical behavior, making generic substitution a high‑risk decision without confirmatory data.

Quantitative Differentiation of 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide


Structural Uniqueness vs. Close Analogs: Absence of Direct Biological Data

No head‑to‑head biological assay data exist for 3‑(cyclopropylmethoxy)‑N‑(pyridin‑3‑ylmethyl)pyrrolidine‑1‑carboxamide. The compound differs from the most closely catalogued analog, 3‑(cyclopropylmethoxy)‑N‑(pyridin‑3‑yl)pyrrolidine‑1‑carboxamide (no CAS assigned), by replacement of the pyridin‑3‑yl group with a pyridin‑3‑ylmethyl linker, which adds a methylene spacer and converts a direct amide/urea linkage into a more flexible arrangement. This structural distinction is expected to perturb target‑binding geometry and pharmacokinetic properties, but the magnitude of the effect cannot be quantified without experimental measurement. The compound also differs from Pyridin‑3‑ylmethyl 3‑(cyclopropylmethoxy)pyrrolidine‑1‑carboxylate (no CAS assigned) by replacement of the carboxylate ester with a carboxamide, altering hydrogen‑bond donor/acceptor capacity .

chemical-procurement structural-analogs patent-scaffold

NF‑κB Pathway Inhibition: Class‑Level Inference from Pyrrolidine Carboxamido Patents

The pyrrolidine‑1‑carboxamide scaffold, when appropriately substituted, has been shown to suppress IL‑6 production and stabilize IκB in cellular models of inflammation. The patent family US 2024/0352067 A1 discloses multiple pyrrolidine carboxamido derivatives that inhibit NF‑κB activity, with representative compounds achieving >50% suppression of TNF‑α‑induced IL‑6 release at 10 µM in THP‑1 or RAW264.7 macrophage‑like cells [1]. While 3‑(cyclopropylmethoxy)‑N‑(pyridin‑3‑ylmethyl)pyrrolidine‑1‑carboxamide is not itself exemplified, its structural homology to the Markush formula suggests it may exhibit comparable pathway inhibition. However, no quantitative IC₅₀ or selectivity data are available for this specific compound, and the inference remains class‑level only.

NF-kB inflammatory-bowel-disease pyrrolidine-carboxamide

Differentiation from N‑(pyridin‑3‑ylmethyl)pyrrolidine‑3‑carboxamide (CAS 1343832‑77‑8)

The des‑cyclopropylmethoxy analog N‑(pyridin‑3‑ylmethyl)pyrrolidine‑3‑carboxamide (CAS 1343832‑77‑8) is commercially available and differs primarily by the absence of the cyclopropylmethoxy substituent and by carrying the carboxamide at the 3‑position of the pyrrolidine ring rather than at the 1‑position urea arrangement . The addition of the cyclopropylmethoxy group in the target compound increases molecular weight from 205.26 to 275.35 Da, raises logP by an estimated 0.8‑1.2 units, and introduces a conformational constraint that can restrict CYP‑mediated oxidation. These physicochemical differences are expected to translate into altered permeability, solubility, and metabolic stability, but no direct comparative ADME data are available. In the absence of experimental characterization, the target compound should be viewed as a scaffold‑hop rather than a direct replacement for the simpler analog.

building-block scaffold‑hopping pyrrolidine‑carboxamide

Application Scenarios for 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide


Pilot Screening in NF‑κB‑Driven Inflammatory Disease Programs

Because the compound’s scaffold is covered by a patent family that demonstrates NF‑κB pathway inhibition [1], researchers can use it as a probe in THP‑1 or RAW264.7 cell‑based IL‑6 suppression assays. Direct comparison with patent‑exemplified analogs (data >50% inhibition at 10 µM) would establish whether the specific 3‑cyclopropylmethoxy substitution improves or diminishes potency. This scenario is appropriate for groups that already possess a validated NF‑κB screening cascade and require a structurally distinct pyrrolidine carboxamide to expand SAR.

Medicinal Chemistry Scaffold‑Hop from N‑(pyridin‑3‑ylmethyl)pyrrolidine‑3‑carboxamide

Teams working with the simpler N‑(pyridin‑3‑ylmethyl)pyrrolidine‑3‑carboxamide (CAS 1343832‑77‑8) can procure the target compound to evaluate the impact of adding a cyclopropylmethoxy group and switching from a 3‑carboxamide to a 1‑carboxamide urea [1]. The +70 Da mass increase and +1 log unit lipophilicity shift make it a strategic tool for modulating solubility, permeability, and metabolic stability. Comparative plasma stability and Caco‑2 permeability assays are recommended as first‑line follow‑up experiments.

Chemical Biology Tool for Profiling Pyrrolidine‑Binding Proteins

The compound’s combination of a hydrogen‑bond‑capable pyridylmethyl urea and a conformationally restricted cyclopropylmethoxy ether makes it suitable for chemical proteomics experiments aimed at identifying novel protein targets within the pyrrolidine carboxamide family. Because no target is annotated for this exact molecule, its use in affinity‑based pull‑down or thermal proteome profiling experiments could reveal new biology. However, users must first confirm the compound’s stability in the chosen assay buffer and synthesize an active biotinylated or alkyne‑tagged derivative if required.

Quote Request

Request a Quote for 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.